3,5-Dibromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole
Description
3,5-Dibromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole is a brominated pyrazole derivative This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyrazole ring, and a tert-butyldimethylsilyl-protected hydroxyl group attached to an ethyl chain at the 1 position
Properties
IUPAC Name |
tert-butyl-[2-(3,5-dibromopyrazol-1-yl)ethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20Br2N2OSi/c1-11(2,3)17(4,5)16-7-6-15-10(13)8-9(12)14-15/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEQBBPGUGIZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C(=CC(=N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Br2N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. The precursor can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by protection of the hydroxyl group with tert-butyldimethylsilyl chloride. The bromination step is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atoms.
Deprotection Reactions: The major product is the deprotected pyrazole with a free hydroxyl group.
Coupling Reactions: Products are typically biaryl or aryl-alkyl derivatives of the pyrazole.
Scientific Research Applications
3,5-Dibromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazole ring can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylbromobenzene: A brominated aromatic compound with similar bromine substitution but different core structure.
1-Bromo-3,5-di-tert-butylbenzene: Another brominated aromatic compound with tert-butyl groups.
Uniqueness
3,5-Dibromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole is unique due to its combination of bromine atoms, tert-butyldimethylsilyl-protected hydroxyl group, and pyrazole ring. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other brominated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
